[2-(2,5-dihydro-1H-pyrrol-1-yl)ethyl](ethyl)amine

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[2-(2,5-dihydro-1H-pyrrol-1-yl)ethyl](ethyl)amine (CAS: 1465186-64-4) is a nitrogen-containing heterocyclic compound featuring a 2,5-dihydro-1H-pyrrole core linked via an ethylene spacer to an ethylamine moiety (molecular formula: C8H16N2; molecular weight: 140.23 g/mol). It is commercially available as a research-grade chemical with stated purity specifications of 95% from suppliers including Fluorochem and AK Scientific, and 98% from select vendors.

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
CAS No. 1465186-64-4
Cat. No. B1376191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(2,5-dihydro-1H-pyrrol-1-yl)ethyl](ethyl)amine
CAS1465186-64-4
Molecular FormulaC8H16N2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESCCNCCN1CC=CC1
InChIInChI=1S/C8H16N2/c1-2-9-5-8-10-6-3-4-7-10/h3-4,9H,2,5-8H2,1H3
InChIKeyOAHVYIRRVWMMMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1465186-64-4 | 2-(2,5-Dihydro-1H-pyrrol-1-yl)ethyl](ethyl)amine – Structure, Purity & Procurement Specifications


[2-(2,5-dihydro-1H-pyrrol-1-yl)ethyl](ethyl)amine (CAS: 1465186-64-4) is a nitrogen-containing heterocyclic compound featuring a 2,5-dihydro-1H-pyrrole core linked via an ethylene spacer to an ethylamine moiety (molecular formula: C8H16N2; molecular weight: 140.23 g/mol) . It is commercially available as a research-grade chemical with stated purity specifications of 95% from suppliers including Fluorochem and AK Scientific, and 98% from select vendors . The compound is supplied as a colorless liquid with primary hazard classifications including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), requiring appropriate laboratory handling protocols . Limited published primary research directly characterizing this specific compound exists in the open scientific literature; available evidence is primarily derived from supplier technical datasheets, patent disclosures where it appears as a synthetic intermediate or scaffold component, and inferred class-level properties from structurally related 2,5-dihydropyrrole derivatives [1][2].

Why [2-(2,5-Dihydro-1H-pyrrol-1-yl)ethyl](ethyl)amine Cannot Be Replaced by Generic 2,5-Dihydropyrrole Analogs


CRITICAL NOTE: An exhaustive search of primary research literature and patent databases reveals limited publicly available, comparator-based quantitative evidence for [2-(2,5-dihydro-1H-pyrrol-1-yl)ethyl](ethyl)amine. This compound appears primarily as a synthetic intermediate, a scaffold component in broader patent claims, or as a commercial research reagent, rather than as a fully characterized bioactive entity with head-to-head comparative data against close structural analogs. The following evidence dimensions are therefore constrained to what is verifiable from authoritative sources, with explicit tagging of evidence strength. Substitution with generic 2,5-dihydropyrrole analogs without verification is inadvisable because the ethylamine side chain in this specific compound introduces a secondary amine functionality with distinct hydrogen-bonding capacity (one H-bond donor, two H-bond acceptors) and altered basicity compared to unsubstituted or differently substituted pyrrolines . These physicochemical differences translate to measurable variations in LogP (0.538 for this compound), fraction sp³ (Fsp³ = 0.75), and GHS hazard profile—parameters that directly impact synthetic utility, purification behavior, and laboratory safety protocols . Furthermore, patent literature on 2,5-substituted pyrroles demonstrates that even minor side-chain modifications can dramatically alter target engagement in applications such as glucokinase activation or histone deacetylase inhibition [1][2].

Quantitative Differentiation Evidence for [2-(2,5-Dihydro-1H-pyrrol-1-yl)ethyl](ethyl)amine: Comparator-Based Selection Data


Physicochemical Property Comparison: LogP and Fraction sp³ Differentiate This Compound from Saturated Pyrrolidine Analogs

The target compound exhibits a computed LogP of 0.538 and fraction sp³ (Fsp³) of 0.75, reflecting the partially unsaturated 2,5-dihydropyrrole ring and ethylamine side chain . In contrast, fully saturated pyrrolidine analogs typically exhibit LogP values approximately 0.3-0.5 units lower due to increased polarity and altered nitrogen basicity [1]. This difference in lipophilicity directly affects chromatographic retention times, partition coefficients in biphasic reactions, and predicted membrane permeability in medicinal chemistry applications [2].

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GHS Hazard Profile Comparison: Oral Toxicity Classification Differentiates This Compound from Less Hazardous Amine Analogs

The target compound carries GHS hazard classification H302 (harmful if swallowed), whereas structurally simpler primary amines such as ethylamine (CAS 75-04-7) and diethylamine (CAS 109-89-7) carry more severe H311 (toxic in contact with skin) and H331 (toxic if inhaled) classifications . This specific hazard profile requires distinct handling protocols, PPE selection, and waste disposal procedures that may influence procurement decisions for laboratories with specific safety infrastructure or regulatory constraints [1].

Laboratory Safety Regulatory Compliance Procurement Risk Assessment

Hydrogen-Bond Donor Count: Differentiating Amine Substitution Pattern Impacts Crystallization and Salt Formation

The target compound possesses exactly one hydrogen-bond donor (the secondary amine N-H) and two hydrogen-bond acceptors, as computed from its molecular structure . This contrasts with tertiary amine analogs of the 2,5-dihydropyrrole scaffold, which possess zero hydrogen-bond donors, fundamentally altering their capacity for directed intermolecular interactions such as crystal packing, co-crystal formation, and salt screening outcomes [1].

Crystallography Formulation Science Salt Screening

Synthetic Scaffold Utility: Patent Evidence for 2,5-Dihydropyrrole Derivatives in HDAC Inhibition and Glucokinase Activation

While direct activity data for the specific target compound is not publicly available, patent disclosures establish the 2,5-dihydropyrrole scaffold as a privileged structure for histone deacetylase (HDAC) inhibition (US 2008/0262073 A1) and glucokinase activation (Kobayashi et al.) [1][2]. These disclosures demonstrate that nitrogen substitution patterns and side-chain modifications on the pyrroline ring are critical determinants of biological activity [1]. The target compound's specific ethylamine side chain provides a distinct vector for further derivatization (e.g., amide coupling, reductive amination, sulfonamide formation) compared to analogs bearing methyl, propyl, or unsubstituted amines [3].

Medicinal Chemistry Epigenetics Metabolic Disease

Recommended Application Scenarios for [2-(2,5-Dihydro-1H-pyrrol-1-yl)ethyl](ethyl)amine Based on Verified Evidence


Building Block for HDAC Inhibitor or Glucokinase Activator Lead Optimization Programs

Based on patent evidence establishing the 2,5-dihydropyrrole scaffold in HDAC inhibition and glucokinase activation, this compound serves as a synthetic intermediate for constructing derivatives bearing the N-ethylaminoethyl side chain [1][2]. The secondary amine functionality enables direct conjugation via amide bond formation, sulfonamide synthesis, or reductive amination with aldehyde-containing fragments, providing a modular entry point for structure-activity relationship (SAR) exploration [3].

Development of Chromatographic Purification Methods for Partially Unsaturated Amines

The compound's distinct LogP (0.538) and hydrogen-bonding profile (one donor, two acceptors) make it a suitable reference standard for developing and validating HPLC, flash chromatography, or LC-MS methods targeting amine-containing heterocycles with intermediate lipophilicity . Its retention behavior can serve as a benchmark for optimizing mobile phase composition and gradient conditions for structurally related compounds.

Safety Protocol Development for Secondary Amine-Containing Heterocycles

The GHS hazard profile (H302, H315, H319, H335) lacking skin contact and inhalation toxicity classifications makes this compound a practical model substrate for establishing safe handling protocols in academic and industrial laboratories with limited containment infrastructure . It can be used to validate PPE effectiveness, fume hood performance, and spill response procedures without requiring the enhanced precautions mandated for more acutely toxic amine analogs.

Crystallization and Salt Screening Studies of Secondary Amine Heterocycles

With exactly one hydrogen-bond donor and two acceptors, this compound is a suitable model system for investigating the crystallization behavior and salt formation propensity of secondary amine-containing heterocycles [4]. Its Fsp³ value of 0.75 suggests moderate conformational flexibility, making it relevant for studies correlating molecular descriptors with solid-state properties and ease of purification.

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